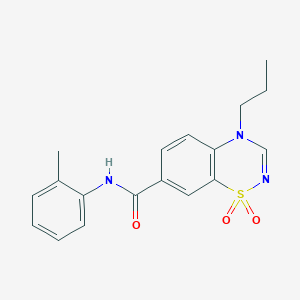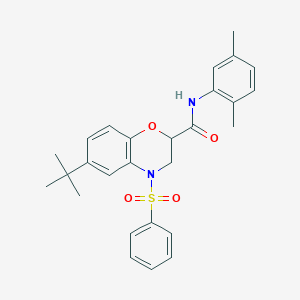![molecular formula C21H26N4O2S B11243224 4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11243224.png)
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a cyclopenta[d]pyrimidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the piperidine derivative: Starting with 4-methylpiperidine, the compound is reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.
Thioether formation: The piperidine derivative is then reacted with a thiol compound to form the thioether linkage.
Cyclopenta[d]pyrimidinone core synthesis: The cyclopenta[d]pyrimidinone core is synthesized through a series of cyclization reactions involving appropriate precursors.
Final coupling: The piperidine-thioether intermediate is coupled with the cyclopenta[d]pyrimidinone core under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: shares structural similarities with other compounds containing piperidine, pyridine, and cyclopenta[d]pyrimidinone moieties.
Similar compounds: include derivatives with different substituents on the piperidine or pyridine rings, or variations in the thioether linkage.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H26N4O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H26N4O2S/c1-15-7-11-24(12-8-15)19(26)14-28-20-17-3-2-4-18(17)25(21(27)23-20)13-16-5-9-22-10-6-16/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3 |
InChI Key |
MDGPDFLEDQEBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11243142.png)
![1,1'-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11243145.png)
![ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11243147.png)


![N-(4-chlorophenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11243162.png)
![methyl 5-methyl-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11243164.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B11243183.png)
![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B11243188.png)
![2'-(2-methoxyethyl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11243191.png)
![3-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11243201.png)
![N-(2-chlorobenzyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11243204.png)
![N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11243206.png)
